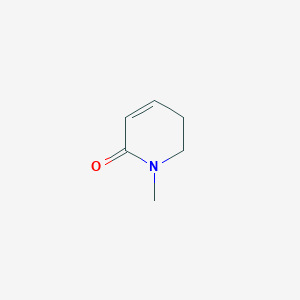

1-Methyl-5,6-dihydropyridin-2(1H)-one

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring. They are of immense importance in both synthetic and medicinal chemistry. A vast number of pharmaceuticals, agrochemicals, and biologically active natural products feature a nitrogen-containing heterocyclic core. Their prevalence is due to several factors, including their ability to engage in hydrogen bonding, their capacity to act as both acids and bases, and their rigid frameworks which can effectively orient substituents for interaction with biological targets. Many essential biomolecules, such as nucleic acids and amino acids, are themselves nitrogen heterocycles, underscoring their fundamental role in biochemistry.

Overview of Dihydropyridin-2(1H)-one Structural Motifs

The dihydropyridin-2(1H)-one scaffold is a six-membered ring containing a nitrogen atom, a carbonyl group, and a double bond. The position of the double bond within the ring gives rise to different isomers, each with its own set of chemical characteristics and synthetic accessibility.

The isomeric forms of dihydropyridin-2(1H)-ones are primarily distinguished by the location of the endocyclic double bond. The two most common isomers are the 3,4-dihydropyridin-2(1H)-ones and the 5,6-dihydropyridin-2(1H)-ones.

3,4-Dihydropyridin-2(1H)-ones: In this isomer, the double bond is located between the C3 and C4 positions of the ring. This arrangement results in a conjugated enone system, which influences its reactivity. These compounds have been explored for a variety of biological activities and serve as versatile intermediates in organic synthesis.

5,6-Dihydropyridin-2(1H)-ones: This isomer features a double bond between the C5 and C6 positions. The electronic and steric environment of this isomer differs from its 3,4-dihydro counterpart, leading to distinct chemical behavior and potential applications. The synthesis of 5,6-dihydropyridin-2(1H)-ones can be achieved through various methods, including the intramolecular Wittig reaction. rawdatalibrary.net

A comparison of the structural features of these two isomers is presented in the table below.

| Feature | 3,4-Dihydropyridin-2(1H)-one | 5,6-Dihydropyridin-2(1H)-one |

| Double Bond Position | Between C3 and C4 | Between C5 and C6 |

| Key Functional Group | Conjugated enone | Non-conjugated lactam |

| Reactivity Profile | Susceptible to conjugate addition at C4 | Reactivity often centered at the lactam functionality and the double bond |

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Dihydropyridin-2(1H)-one and its derivatives are considered to be privileged structures. This is because their rigid, yet modifiable, core allows for the precise spatial arrangement of various functional groups, enabling them to interact with a diverse range of protein binding sites. The lactam moiety can act as a hydrogen bond donor and acceptor, while the rest of the ring can be functionalized to modulate properties such as lipophilicity, solubility, and target specificity.

Historical Perspective on the Research and Development of Dihydropyridin-2(1H)-ones

The study of dihydropyridinone derivatives has a rich history, with early research focusing on their synthesis and basic chemical properties. Over the decades, advancements in synthetic methodologies have enabled the creation of a vast library of these compounds with diverse substitution patterns. A significant milestone in the development of related dihydropyrimidine (B8664642) compounds was the Biginelli reaction, first reported in 1891, which provided a straightforward method for the synthesis of these heterocycles. While not directly for dihydropyridinones, this multicomponent reaction highlighted the potential for the efficient construction of complex heterocyclic systems. More recently, research has shifted towards exploring the biological activities of dihydropyridin-2(1H)-one derivatives, leading to their investigation in various therapeutic areas.

Research Landscape and Emerging Trends Pertaining to 1-Methyl-5,6-dihydropyridin-2(1H)-one

The specific compound, this compound, features a methyl group attached to the nitrogen atom of the 5,6-dihydropyridin-2(1H)-one scaffold. While the parent scaffold has been a subject of considerable research, dedicated studies on this particular N-methylated derivative are not extensively documented in publicly available scientific literature. Its presence is noted in chemical supplier catalogs and databases, indicating its availability for research purposes.

The lack of extensive research on this compound presents an opportunity for future investigations. The introduction of a methyl group on the nitrogen atom can have several predictable effects on the molecule's properties, which could be the basis for emerging research trends:

Influence on Biological Activity: The presence of the N-methyl group can significantly affect how the molecule interacts with biological targets. It can provide additional steric bulk, influence the conformation of the ring, and potentially engage in hydrophobic interactions within a protein's binding pocket. Future research could involve screening this compound against various biological targets to uncover novel activities.

Synthetic Intermediate: This compound could serve as a valuable building block for the synthesis of more complex molecules. The N-methyl group can direct further chemical transformations or be a key feature in the final target molecule. Research in this area would focus on developing new synthetic routes that utilize this compound as a starting material.

Given the established importance of the dihydropyridin-2(1H)-one scaffold and the well-documented effects of N-methylation in drug discovery, it is reasonable to anticipate that future research on this compound could yield valuable insights and applications in medicinal and synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3-dihydropyridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNHVKIJLRXCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 5,6 Dihydropyridin 2 1h One and Its Derivatives

Classical Approaches to Dihydropyridin-2(1H)-one Synthesis

Traditional methods for constructing the dihydropyridin-2(1H)-one core have long been established, primarily relying on the transformation of existing ring systems or the cyclization of acyclic precursors.

The dehydrogenation of saturated δ-valerolactam rings represents one of the most direct and conventional methods for introducing the α,β-unsaturation characteristic of 5,6-dihydropyridin-2(1H)-ones. mdpi.com This approach involves the removal of two hydrogen atoms from the C5 and C6 positions of the corresponding piperidin-2-one (δ-valerolactam) precursor.

The process typically requires a catalyst, often one based on transition metals like palladium, and thermal conditions to facilitate the elimination. A common strategy involves a selenylation/oxidative elimination sequence. researchgate.net In this two-step process, the lactam is first treated with a selenium-based reagent (e.g., phenylselenyl chloride) to introduce a selenyl group at the α-position. Subsequent oxidation of the selenide, often with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), leads to a syn-elimination, forming the desired double bond.

Despite its conceptual simplicity, this method's primary limitation lies in the availability and synthesis of the specific δ-valerolactam starting materials required for more complex or substituted target molecules. mdpi.com

Intramolecular cyclization reactions provide a powerful means of constructing the dihydropyridin-2(1H)-one ring from acyclic precursors. Among these, the intramolecular Knoevenagel condensation is a notable strategy. researchgate.net The Knoevenagel condensation is fundamentally a reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, catalyzed typically by a weak base. wikipedia.orgbas.bg In its intramolecular variant for dihydropyridinone synthesis, these two functionalities are present within the same molecule.

A divergent and regioselective synthesis of both 5,6- and 3,6-dihydropyridin-2(1H)-ones has been developed from a common acyclic precursor, methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate. researchgate.net The key step involves an acid-catalyzed deprotection of the acetal (B89532) to reveal an aldehyde, which then undergoes an intramolecular Knoevenagel condensation with the active methylene group of the malonylamide portion. The regiochemical outcome (i.e., the position of the double bond) is dependent on the concentration of the acid and the reaction temperature. This method is considered environmentally friendly and allows for controlled access to different unsaturated lactam isomers. researchgate.netrsc.org

The table below summarizes the conditions for the regioselective synthesis of dihydropyridin-2-ones from a common precursor via intramolecular Knoevenagel condensation. researchgate.net

| Entry | Precursor | Conditions | Major Product | Yield (%) |

| 1 | Methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)(methyl)amino)-3-oxopropanoate | 6M HCl, 80°C, 3h | 1-Methyl-3,6-dihydropyridin-2(1H)-one | 85 |

| 2 | Methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)(methyl)amino)-3-oxopropanoate | 1M HCl, 25°C, 4h | 1-Methyl-5,6-dihydropyridin-2(1H)-one | 82 |

| 3 | Methyl 3-((benzyl)(2-(1,3-dioxolan-2-yl)ethyl)amino)-3-oxopropanoate | 6M HCl, 80°C, 3h | 1-Benzyl-3,6-dihydropyridin-2(1H)-one | 88 |

| 4 | Methyl 3-((benzyl)(2-(1,3-dioxolan-2-yl)ethyl)amino)-3-oxopropanoate | 1M HCl, 25°C, 4h | 1-Benzyl-5,6-dihydropyridin-2(1H)-one | 84 |

This interactive table is based on findings from a study on the divergent synthesis of dihydropyridin-2(1H)-ones. researchgate.net

The Wittig reaction, a cornerstone of alkene synthesis, has been ingeniously adapted for the intramolecular cyclization to form 5,6-dihydropyridin-2(1H)-ones. wikipedia.org This approach has been developed into a universal and diastereospecific method for synthesizing a variety of these heterocycles. mdpi.com The strategy relies on the cyclization of N-(3-oxoalkyl)chloroacetamides.

The synthesis begins with the conversion of an N-(3-oxoalkyl)chloroacetamide into its corresponding triphenylphosphonium salt by reaction with triphenylphosphine (B44618) (PPh₃). mdpi.com Treatment of this phosphonium (B103445) salt with a base, such as sodium methoxide, generates an ylide in situ. The ylide then reacts with the ketone carbonyl group within the same molecule to form an oxaphosphetane intermediate, which subsequently collapses to yield the final 5,6-dihydropyridin-2(1H)-one and triphenylphosphine oxide as a byproduct. mdpi.comorganic-chemistry.org This method has proven to be highly efficient, affording the desired products in high yields. mdpi.com

The table below presents the yields of various 5,6-dihydropyridin-2(1H)-one derivatives synthesized via this intramolecular Wittig cyclization. mdpi.com

| Product | R¹ | R² | R³ | R⁴ | R⁵ | Yield (%) |

| 4a | Me | H | H | Ph | H | 85 |

| 4b | Me | H | H | 4-MeO-Ph | H | 87 |

| 4c | PhCH₂ | H | H | Ph | H | 83 |

This interactive table showcases the yields of products obtained through an intramolecular Wittig reaction-based cyclization. mdpi.com

Modern Synthetic Strategies

More recent methodologies have focused on improving efficiency, control, and the range of accessible derivatives, employing advanced techniques such as organometallic chemistry and automated flow systems.

The addition of organometallic reagents to pyridone systems or their activated pyridinium (B92312) salt counterparts offers a direct route to substituted dihydropyridines. acs.orgstackexchange.com Reagents such as Grignard reagents (organomagnesium halides) and organolithium compounds can act as potent nucleophiles, attacking the electrophilic carbon atoms of the pyridine (B92270) ring. saskoer.ca

For the synthesis of N-substituted dihydropyridones, the reaction typically involves an N-alkyl-2-pyridone or, more commonly, an activated N-alkylpyridinium salt. It has been established that organometallic reagents, including Grignard reagents, react with pyridinium species, preferentially attacking the 2-position (α to the nitrogen). stackexchange.com This addition results in the formation of a dihydropyridine (B1217469) structure. For example, the reaction of an N-methylpyridinium species with a benzyl (B1604629) Grignard reagent is expected to yield the corresponding N-methyl-2-benzyl-dihydropyridine. stackexchange.com The choice of the organometallic reagent is crucial; hard nucleophiles like organolithium and Grignard reagents tend to favor direct (1,2) addition to the carbonyl of a pyridone, whereas softer nucleophiles like organocuprates (Gilman reagents) can favor conjugate (1,4) addition. libretexts.orgyoutube.com

Flow microreactor technology has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch processing. researchgate.net These systems utilize micro-structured channels that provide a high surface-area-to-volume ratio, enabling extremely rapid mixing and highly efficient heat transfer. nih.gov This precise control over reaction parameters like temperature and residence time is particularly beneficial for reactions that are highly exothermic, proceed rapidly, or involve unstable intermediates. rsc.org

While specific literature detailing the synthesis of this compound in a flow system is not prominent, the technology has been successfully applied to the synthesis of related pyridine derivatives. researchgate.net For instance, flow microreactors have been used for the generation of pyridyllithiums via bromine-lithium exchange and their subsequent reaction with electrophiles, a process that requires cryogenic temperatures in batch but can be performed at higher temperatures in flow. researchgate.net The ability to precisely control residence time, often on the scale of seconds or even milliseconds, allows for the generation and immediate use of short-lived reactive intermediates before they have a chance to decompose or participate in side reactions. rsc.orgethernet.edu.et This level of control can lead to higher yields, improved selectivity, and enhanced safety, making flow chemistry a promising strategy for the synthesis of dihydropyridinones and other complex heterocycles. nih.gov

Multi-Component Reactions (e.g., Hantzsch-type Reactions for related dihydropyridines)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. rsc.orgfu-berlin.de This approach is a cornerstone of green chemistry, offering significant advantages such as reduced reaction times, energy savings, and high atom economy. rsc.orgscispace.com

A classic example of an MCR is the Hantzsch dihydropyridine synthesis, first reported in 1881. wikipedia.org This reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which can subsequently be oxidized to the corresponding aromatic pyridine. wikipedia.org The Hantzsch reaction and its variations are pivotal for creating a diverse range of dihydropyridine derivatives. nih.govbhu.ac.in

While the original Hantzsch protocol often suffered from harsh reaction conditions and low yields, numerous modern modifications have been developed to overcome these limitations. wikipedia.orgnih.gov For instance, a green and efficient one-pot synthesis of dihydropyridine derivatives has been achieved using ceric ammonium nitrate (B79036) (CAN) as a catalyst under solvent-free conditions at room temperature. nih.gov This method provides good to excellent yields in a short period. nih.gov Another significant MCR is the Biginelli reaction, which produces dihydropyrimidinones through a one-pot condensation of an aldehyde, a β-ketoester, and urea, and has also been adapted to more environmentally friendly conditions. orientjchem.orgnih.govnih.gov

| Reaction | Reactants | Catalyst/Conditions | Product Class | Reference |

| Hantzsch Reaction | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Varies (e.g., CAN, solvent-free) | 1,4-Dihydropyridines | wikipedia.orgorganic-chemistry.orgnih.gov |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Varies (e.g., trichloroacetic acid, solvent-free) | Dihydropyrimidinones | orientjchem.orgnih.gov |

Stereoselective Synthesis of Dihydropyridin-2(1H)-one Chirality

The synthesis of specific stereoisomers of dihydropyridinones is of great interest due to the distinct biological activities often associated with chiral molecules. Methodologies have been developed to control both diastereoselectivity and enantioselectivity.

Diastereoselective Approaches

Diastereoselective synthesis aims to produce one diastereomer preferentially over others. A notable and universal method for the diastereospecific synthesis of 5,6-dihydropyridin-2(1H)-ones involves the intramolecular Wittig cyclization. researchgate.netnih.gov This process starts from N-(3-oxoalkyl)chloroacetamides, which are converted to their triphenylphosphonium salts and subsequently cyclized to afford the desired dihydropyridinone products in high yields. researchgate.netnih.gov

Another effective strategy involves the condensation of 3-alkenamides with aryl aldehydes in polyphosphoric ester, which yields substituted δ-lactams (dihydropyridinones) with excellent stereocontrol over the newly formed chiral centers. combichemistry.com

Enantioselective Methodologies

Enantioselective synthesis is crucial for producing single enantiomers of chiral compounds. The classic Hantzsch synthesis, for example, typically results in a racemic mixture if the product is chiral, which has driven the development of asymmetric methodologies. researchgate.net

A powerful strategy for the enantioselective synthesis of dihydropyridines is the catalytic asymmetric dearomatization of the corresponding pyridinium salts. nih.gov Rhodium-catalyzed enantioselective addition of aryl and alkenyl boronic acids to N-alkyl pyridinium salts has been shown to produce 1,6-dihydropyridines containing fully substituted stereogenic centers with high functional group tolerance. auburn.eduauburn.edu

Organocatalysis provides a metal-free alternative. For example, the use of a chiral isothiourea catalyst facilitates the regio- and stereoselective addition of C(1)-ammonium enolates to pyridinium salts, yielding a range of enantioenriched 1,4-dihydropyridines. nih.gov Furthermore, chiral metal complexes have proven highly effective. Asymmetric catalytic cascade reactions using N,N′-dioxide/Ni(II) complexes for Hantzsch-type reactions can produce optically enriched dihydropyridines, including commercial drugs, in high yields and with excellent enantioselectivities (up to 99% ee). acs.org

| Method | Catalyst/Reagent | Product | Stereocontrol | Reference |

| Asymmetric Dearomatization | Rhodium Complex / Boronic Acid | 1,6-Dihydropyridines | High Enantioselectivity | auburn.eduauburn.edu |

| Organocatalysis | Chiral Isothiourea | 1,4-Dihydropyridines | High Enantioselectivity | nih.gov |

| Asymmetric Hantzsch Reaction | N,N′-dioxide/Ni(II) Complex | 1,4-Dihydropyridines | up to 99% ee | acs.org |

| Intramolecular Wittig Reaction | Triphenylphosphine | 5,6-Dihydropyridin-2(1H)-ones | Diastereospecific | researchgate.netnih.gov |

Green Chemistry Principles in Dihydropyridin-2(1H)-one Synthesis

Adherence to green chemistry principles is increasingly important in modern synthetic chemistry to reduce environmental impact. Key strategies include minimizing or eliminating the use of hazardous solvents and catalysts.

Solvent-Free and Catalyst-Free Approaches

Performing reactions under solvent-free conditions is a primary goal of green chemistry, as it reduces waste and environmental pollution. scispace.com Numerous MCRs for the synthesis of dihydropyridines and related heterocycles have been successfully adapted to solvent-free protocols. orientjchem.org

The Biginelli and Hantzsch reactions are frequently performed without a solvent, often with gentle heating. nih.govscirp.org For instance, an efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones uses a catalytic amount of trichloroacetic acid at 70°C under solvent-free conditions, offering high yields, short reaction times, and a simple work-up procedure. nih.gov Similarly, Hantzsch synthesis of 1,4-dihydropyridines has been achieved using recyclable solid acid catalysts under solvent-free conditions, providing an eco-friendly and inexpensive route to these compounds. researchgate.netopensciencepublications.com These methods are noted for their operational simplicity and high efficiency. nih.govopensciencepublications.com In some cases, reactions can be performed without any catalyst, relying on thermal conditions or mechanical grinding to promote the reaction. bhu.ac.inresearchgate.net

Utilization of Environmentally Benign Solvents (e.g., 2-MeTHF)

When a solvent is necessary, the use of environmentally benign options is preferred. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising green solvent that can be derived from renewable resources like corn cobs. nih.govchempoint.com It serves as a viable alternative to traditional ether solvents such as tetrahydrofuran (B95107) (THF) and halogenated solvents like dichloromethane (B109758) (DCM). chempoint.com

The properties of 2-MeTHF make it attractive for a wide range of applications in organic synthesis. nih.gov Compared to THF, 2-MeTHF has a higher boiling point (80°C vs. 66°C), which allows for reactions to be conducted at higher temperatures. chempoint.comscispace.com It also has limited miscibility with water, which can simplify aqueous work-up procedures and product extractions. chempoint.comd-nb.info Furthermore, 2-MeTHF exhibits greater stability in the presence of strong bases and acids. chempoint.comd-nb.info Preliminary toxicological studies have also been favorable, suggesting its potential for broader use in the pharmaceutical industry. nih.gov

| Solvent | Boiling Point (°C) | Water Solubility (% at 20°C) | Key Advantages | Reference |

| 2-MeTHF | 80 | 4.1 | Bio-based, higher boiling point, easy work-up, stable | chempoint.comscispace.com |

| THF | 66 | Infinite | Common lab solvent | chempoint.com |

| DCM | 40 | 2.0 | Strong solvent for polar compounds | chempoint.com |

Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) represents a powerful strategy for the synthesis of heterocyclic compounds, including structures related to dihydropyridinones. This methodology involves attaching a starting material to a solid support (resin) and performing a sequence of reactions. The key advantage is the simplification of the purification process, as excess reagents and by-products can be washed away from the resin-bound product. While direct SPOS protocols for this compound are not extensively detailed, the principles have been successfully applied to analogous heterocyclic scaffolds.

For instance, facile methods for the solid-phase synthesis of six-membered 1,3,4-oxadiazin-5-ones and five-membered 1,3,4-oxadiazol-2-ones have been developed. nih.govrsc.org These methods utilize resin-bound acyl hydrazides which undergo intramolecular cyclization reactions. nih.govrsc.org In one approach, resin-bound acyl hydrazides are reacted with 2-substituted-2-bromoacetic acids, followed by treatment with a base like diisopropylethylamine (DIEA) to induce cyclization and form the 1,3,4-oxadiazin-5(6R)-one ring. nih.gov This technique is particularly valuable for creating combinatorial libraries of diverse molecules for screening purposes. nih.gov

Similarly, the solid-phase synthesis of peptides incorporating the 1-hydroxypyridine-2-one (1,2-HOPO) moiety, a structure with electronic resemblance to the dihydropyridinone core, has been established. nih.gov This involves the derivatization of amino acid residues on a solid support, demonstrating the adaptability of SPOS for creating complex molecules containing pyridinone-like rings. nih.gov

Table 1: Overview of Solid-Phase Synthesis for Related Heterocyclic Scaffolds

| Scaffold | Key Reaction Steps | Purpose/Advantage |

| 1,3,4-Oxadiazin-5(6R)-one | Acylation of resin-bound acyl hydrazide with 2-bromoacetic acid, followed by base-induced intramolecular cyclization. nih.gov | Efficient for building combinatorial libraries; simplified purification. nih.govrsc.org |

| 1,3,4-Oxadiazol-2-one | Reaction of resin-bound acyl hydrazides with 4-nitrophenyl chloroformate and subsequent treatment with DIEA. nih.govrsc.org | Facile method suitable for constructing diverse molecular libraries. nih.gov |

| 1,2-HOPO-Containing Peptides | Derivatization of Lysine side chain residues on a fully elongated peptide with a 1,2-HOPO-4-COOH moiety. nih.gov | Allows for the incorporation of metal-chelating pyridinone units into peptides without protecting the N-OH group. nih.gov |

Synthetic Route Optimization for Yield and Scalability

Optimizing synthetic routes to achieve high yields and ensure scalability is crucial for the practical application of this compound and its derivatives. Research has focused on developing novel, efficient, and atom-economical pathways.

A significant advancement is the development of a universal and diastereospecific method for synthesizing various 5,6-dihydropyridin-2(1H)-ones. researchgate.netmdpi.com This method is based on the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)chloroacetamides. researchgate.netmdpi.com This approach is noted for producing high yields of the desired dihydropyridinones. mdpi.com

Another strategy involves the divergent synthesis of 5,6- and 3,6-dihydropyridin-2(1H)-one from a common precursor via an intramolecular Knoevenagel condensation. researchgate.net This method is considered an environmentally friendly approach to regioselectively synthesize these unsaturated lactams. researchgate.net

Table 2: Comparison of Optimized Synthetic Routes for Dihydropyridinones and Related Structures

| Method | Key Intermediate/Reaction | Advantages | Overall Yield |

| Intramolecular Wittig Reaction | N-(3-oxoalkyl)chloroacetamides cyclized via triphenylphosphonium salts. researchgate.netmdpi.com | Universal, diastereospecific, high yields. researchgate.netmdpi.com | High |

| Intramolecular Knoevenagel Condensation | Cyclization of methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate. researchgate.net | Environmentally friendly, regioselective. researchgate.net | Not specified |

| Azomethine Ylide Cycloaddition | Intramolecular [3+2] cycloaddition of an azomethine ylide. nih.gov | Highly expeditious (3 steps), atom-economical, excellent for scale-up. nih.gov | 69% (for related scaffold) nih.gov |

| Optimized Nucleophilic Substitution | Reaction of 2-chloro-5-methyl-4-pyridinamine with KOH in methanol (B129727) under pressure. google.com | Avoids by-products, smooth conversion. google.com | Not specified |

| Catalytic Hydrogenation | Hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide with a Platinum catalyst. google.com | Quantitative reaction, crude product used directly in next step. google.com | Quantitative google.com |

Chemical Reactivity and Transformations of 1 Methyl 5,6 Dihydropyridin 2 1h One

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk For a molecule like 1-methyl-5,6-dihydropyridin-2(1H)-one, derivatization strategies can target the carbonyl group, the double bond, or the adjacent methylene (B1212753) positions to introduce new functionalities.

Derivatization is a common technique used to modify a molecule to enhance its properties for analysis or to create new bioactive compounds. nih.gov For instance, while not directly reported for this specific compound, analogous structures with hydroxyl groups are often derivatized to improve detection in analytical techniques like LC-MS/MS. nih.gov Reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) have been used to convert hydroxyl groups into more easily ionizable N-methylpyridyl ether salts. nih.gov

The core lactam structure itself is a product of various synthetic strategies, including the intramolecular Wittig reaction of N-(3-oxoalkyl)chloroacetamides, highlighting a method for its formation from acyclic precursors. nih.govresearchgate.net Another synthetic approach involves the intramolecular Knoevenagel condensation. researchgate.net These synthetic routes inherently demonstrate functional group transformations that culminate in the formation of the dihydropyridinone ring.

Common functional group interconversions applicable to the functionalities present in or potentially introduced onto the this compound scaffold are summarized in the table below.

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Alkene (C=C) | H₂, Pd/C | Alkane (C-C) | Hydrogenation |

| Alkene (C=C) | m-CPBA | Epoxide | Epoxidation fiveable.me |

| Alkene (C=C) | OsO₄, NMO | Vicinal Diol | Dihydroxylation fiveable.me |

| Lactam (Amide) | LiAlH₄ | Cyclic Amine | Reduction fiveable.me |

| Ketone (if introduced) | NaBH₄ | Secondary Alcohol | Reduction fiveable.me |

Reactions Involving the Pyridinone Moiety

The reactivity of the pyridinone moiety is dominated by the characteristics of the α,β-unsaturated lactam system. This includes susceptibility to both electrophilic and nucleophilic attacks, as well as addition reactions across the double bond.

Electrophilic Substitution: Electrophilic substitution reactions typically involve the replacement of a functional group, often a hydrogen atom, with an electrophile. byjus.com In aromatic systems, this is a common pathway involving the attack of the electron-rich ring on an electrophile. masterorganicchemistry.comyoutube.com While this compound is not aromatic, the carbon alpha to the carbonyl group (C3) and the carbon of the double bond beta to the carbonyl (C4) can exhibit nucleophilic character. The enolate, formed by deprotonation at the C3 position, can react with various electrophiles. For example, in a related pyridone system, an enolate was reacted with electrophiles like tert-butyl isocyanate. nih.gov However, the direct electrophilic substitution on the double bond is less common than addition reactions.

Nucleophilic Substitution: Nucleophilic substitution reactions on the core ring of this compound are not typical unless a suitable leaving group is present. However, if the ring is functionalized, for example by introducing a halogen, it can become a substrate for nucleophilic substitution. In analogous quinolinone systems, a chloro group at the 4-position is readily displaced by various nucleophiles such as thiols, hydrazines, azides, and amines. mdpi.com The reactivity of such systems is dependent on the nature of the leaving group. mdpi.com The 5,6-dihydropyridin-2(1H)-one moiety itself has been identified as a potential Michael acceptor, reacting with nucleophiles like cysteamine, which suggests its susceptibility to nucleophilic attack. rsc.org

The carbon-carbon double bond in this compound is a prime site for addition reactions. gacbe.ac.inbhu.ac.in In these reactions, the π-bond is broken and replaced by two new σ-bonds. gacbe.ac.in

Electrophilic Addition: The electron-rich double bond can be attacked by electrophiles. ksu.edu.sa The reaction typically proceeds through the formation of a carbocation intermediate. dalalinstitute.com The regioselectivity of the addition of an unsymmetrical reagent (like H-X) is often governed by Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. msu.edu Common electrophilic addition reactions include:

Halogenation: Addition of halogens like Br₂ or Cl₂ to form a vicinal dihalide. ksu.edu.samsu.edu

Hydrohalogenation: Addition of H-X (e.g., HBr, HCl) to form a halosubstituted lactam. ksu.edu.sa

Hydration: Addition of water, typically acid-catalyzed, to form an alcohol. This reaction follows Markovnikov's rule. msu.edu Oxymercuration-demercuration is another method to achieve Markovnikov hydration. msu.edu Hydroboration-oxidation, in contrast, leads to the anti-Markovnikov product. ksu.edu.samsu.edu

| Reaction | Reagent(s) | Product Type | Regioselectivity |

| Halogenation | Br₂ in CH₂Cl₂ | Vicinal Dibromide | Not applicable |

| Hydrohalogenation | HBr | Bromo-substituted lactam | Markovnikov |

| Hydration (acid-catalyzed) | H₃O⁺ | Hydroxy-substituted lactam | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Hydroxy-substituted lactam | Anti-Markovnikov ksu.edu.sa |

Cycloadditions: The double bond can also participate in cycloaddition reactions. For instance, related 1,4-dihydropyridine (B1200194) systems have been shown to undergo formal [2+2] cycloadditions with electron-deficient alkynes. nih.gov

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis used to form unsaturated rings by intramolecularly reacting two terminal alkenes. wikipedia.orgorganic-chemistry.org While this compound is a cyclic compound, it is often the product of RCM rather than the starting material. Several studies report the synthesis of dihydropyridinone derivatives using RCM as the key ring-forming step. researchgate.netnih.gov The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, and is driven by the formation of volatile ethylene (B1197577) gas. wikipedia.orgorganic-chemistry.orgresearchgate.net

Conversely, Ring-Opening Metathesis (ROM) involves the cleavage of the double bond within the ring. This is less common for this specific scaffold but is a possibility, especially in the context of Ring-Opening Metathesis Polymerization (ROMP) if sufficient ring strain were present. researchgate.net Enyne ring-closing metathesis is a related transformation that can be used to construct complex cyclic systems. wikipedia.orgbeilstein-journals.org

Catalytic Transformations

Catalytic methods offer efficient and selective pathways for modifying organic molecules. For this compound, metal-catalyzed reactions are particularly relevant for creating new carbon-carbon or carbon-heteroatom bonds.

Metal-catalyzed cross-coupling reactions are fundamental tools for bond formation in modern organic synthesis. wiley.comcymitquimica.com These reactions typically require an organohalide or triflate to couple with an organometallic reagent. Therefore, to make this compound a substrate for cross-coupling, it would first need to be functionalized, for example, by introducing a halogen or a triflate group onto the ring.

A common strategy would be to convert the enolizable ketone into a vinyl triflate or vinyl halide. This functionalized dihydropyridinone could then participate in various well-established cross-coupling reactions:

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium(0) | Organoboron reagent | C-C |

| Heck Coupling | Palladium(0) | Alkene | C-C |

| Stille Coupling | Palladium(0) | Organotin reagent | C-C |

| Sonogashira Coupling | Palladium(0) / Copper(I) | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium(0) | Amine | C-N |

These reactions, catalyzed by transition metals like palladium, are widely used for their functional group tolerance and reliability in constructing complex molecular architectures. wiley.comcymitquimica.com

Photoisomerization and Rearrangement Reactions

Specific studies detailing the photoisomerization and rearrangement reactions of this compound are not extensively documented. However, the structure of the molecule, which contains an α,β-unsaturated lactam system, suggests potential for several classes of rearrangement reactions common to similar heterocyclic and carbonyl compounds. wikipedia.org

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or substituents of a molecule are reorganized, often intramolecularly, to form a structural isomer. wikipedia.orgberhamporegirlscollege.ac.in For a cyclic ketone, a common transformation is the Baeyer–Villiger oxidation, which converts the ketone into a lactone using a peroxy acid. wiley-vch.de While not a photoisomerization, this highlights the reactivity of the carbonyl group.

In the context of related dihydropyridine (B1217469) structures, photochemical reactions have been observed. For instance, polycrystalline 1-methyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine undergoes coloring and bleaching reactions under photochemical influence, though this compound is structurally distinct from a 2-one. researchgate.net

Given the α,β-unsaturated nature of the lactam in this compound, it could theoretically undergo pericyclic reactions or rearrangements catalyzed by acid or light, although such specific transformations have not been reported. wikipedia.org General rearrangement reactions that can occur in related nitrogen-containing heterocycles or ketones include:

Beckmann Rearrangement: This reaction converts an oxime to an amide. wiley-vch.de If the carbonyl group of this compound were converted to its corresponding oxime, a Beckmann rearrangement could potentially lead to a ring-expanded diazepanone derivative.

Claisen Rearrangement: This is a powerful carbon-carbon bond-forming reaction that occurs in allyl aryl ethers or allyl vinyl ethers. wiley-vch.de While not directly applicable to the ground state of this compound, it is a key rearrangement in organic synthesis for related systems.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 1-Methyl-5,6-dihydropyridin-2(1H)-one in solution. A suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals and to establish the compound's regiochemistry.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum provides initial information on the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the N-methyl group, the two vinylic protons, and the two methylene (B1212753) groups in the saturated portion of the ring. The ¹³C NMR spectrum correspondingly shows six distinct carbon signals, including a characteristic downfield signal for the lactam carbonyl carbon.

2D NMR Techniques: To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are indispensable. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It allows for the direct mapping of ¹H-¹³C one-bond connectivities, confirming, for example, which protons belong to which methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (typically over two to three bonds) between protons and carbons. researchgate.net This technique reveals the connectivity of the molecular skeleton. For instance, correlations would be observed from the N-methyl protons to the carbonyl carbon (C2) and the methylene carbon at C6, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org It can be used to confirm spatial relationships and stereochemistry within the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (N-CH₃) | ~3.0 | s (singlet) | ~30-35 |

| 2 (C=O) | - | - | ~165-170 |

| 3 (=CH) | ~6.8-7.2 | dt (doublet of triplets) | ~140-145 |

| 4 (=CH) | ~5.9-6.2 | dt (doublet of triplets) | ~120-125 |

| 5 (-CH₂-) | ~2.4 | m (multiplet) | ~25-30 |

| 6 (-CH₂-) | ~3.4 | t (triplet) | ~45-50 |

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of a substance without needing a reference standard of the same compound. acadiau.ca The concentration or purity of this compound can be accurately measured by dissolving a precisely weighed amount of the sample with a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in an appropriate deuterated solvent. rsc.org

The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte (such as the N-methyl singlet) with the integral of a known signal from the internal standard. massbank.eu Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure full relaxation of all nuclei, which is critical for accurate quantification. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, typically the protonated molecule [M+H]⁺. For this compound (C₆H₉NO), the calculated exact mass of the neutral molecule is 111.068414 Da. chemspider.com HRMS can confirm this elemental composition with high confidence by measuring the mass of the molecular ion to within a few parts per million (ppm).

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to confirm the structure. Plausible fragmentation pathways for the [M+H]⁺ ion (m/z 112.0759) would include:

Loss of a methyl radical (•CH₃) to yield an ion at m/z 97.

Loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for such structures.

Retro-Diels-Alder (RDA) type cleavage, characteristic of cyclic systems, leading to the breaking of the ring at specific points.

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | [C₆H₁₀NO]⁺ | 112.0759 | Protonated Molecular Ion |

| [M]⁺• | [C₆H₉NO]⁺• | 111.0684 | Molecular Ion (Radical Cation) |

| [M-CH₃]⁺ | [C₅H₆NO]⁺ | 96.0449 | Loss of methyl radical |

| [M-CO+H]⁺ | [C₅H₁₀N]⁺ | 84.0813 | Loss of Carbon Monoxide |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying compounds in a mixture. When coupled with tandem mass spectrometry (MS/MS), it can effectively differentiate between isomers. Positional isomers of this compound, such as 1-Methyl-3,4-dihydropyridin-2(1H)-one or 3-Methyl-5,6-dihydropyridin-2(1H)-one, would have the same exact mass.

Using LC, these isomers can be separated based on their different polarities and retention times on the column. Following separation, the isolated parent ions are subjected to MS/MS analysis. Each isomer will produce a unique fragmentation pattern (a "fingerprint"), allowing for their unambiguous identification even when they co-elute. nist.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional group is the α,β-unsaturated lactam ring.

IR Spectroscopy: The IR spectrum is expected to show a very strong and characteristic absorption band for the C=O (amide I) stretch of the six-membered lactam. Due to conjugation with the C=C double bond, this band is typically found at a lower wavenumber (around 1680-1660 cm⁻¹) than a saturated lactam. A band for the C=C stretch would appear around 1640-1600 cm⁻¹. Other notable absorptions would include C-H stretching from the methyl and methylene groups (~2850-3000 cm⁻¹) and the vinylic C-H (~3000-3100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond stretch is often stronger and more easily identified in the Raman spectrum than in the IR. The C=O stretch is also observable. Raman is particularly useful for analyzing samples in aqueous media due to the weak scattering of water.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretch | 2850-3000 | Medium | Medium |

| C-H (sp²) | Stretch | 3000-3100 | Medium | Medium |

| C=O (Lactam) | Stretch | 1660-1680 | Strong | Medium |

| C=C (Alkene) | Stretch | 1600-1640 | Medium-Variable | Strong |

| C-N | Stretch | 1250-1350 | Medium | Medium |

Vibrational Assignments and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups within this compound. The key structural features are the tertiary lactam (a cyclic amide) and an α,β-unsaturated system.

The most prominent vibrational bands are associated with the carbonyl (C=O) group, the carbon-carbon double bond (C=C), and the N-methyl group. In six-membered α,β-unsaturated lactams, the C=O stretching vibration and the C=C stretching vibration can be difficult to distinguish as they both appear in the 1590–1670 cm⁻¹ region. jst.go.jp However, specific assignments can be made based on shifts observed with different solvents or through computational analysis. For N-methylated lactams, such as N-methylacetamide, characteristic bands for the amide group are well-documented. researchgate.net

The table below summarizes the expected vibrational assignments for the primary functional groups in the molecule based on data from analogous structures.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| C=O (Lactam) | Stretch | 1650 - 1670 |

| C=C | Stretch | 1600 - 1666 |

| N-CH₃ | Stretch/Bend | ~2940 (stretch), ~1400-1500 (bend) |

| =C-H | Stretch/Bend | ~3000-3100 (stretch), ~675-1000 (out-of-plane bend) |

| -CH₂- | Stretch/Bend | ~2850-2960 (stretch), ~1450-1470 (scissoring) |

| C-N | Stretch | 1250 - 1350 |

This table presents theoretically expected values based on spectral data for analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and optical characteristics of a molecule.

Electronic Transitions and Optical Properties

The absorption of ultraviolet or visible radiation in organic molecules corresponds to the excitation of outer electrons from a ground state to a higher energy state. shu.ac.uk The key chromophore in this compound is the α,β-unsaturated lactam system, which contains π electrons and non-bonding (n) electrons on the oxygen atom.

The primary electronic transitions expected for this molecule are:

π → π* Transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. It typically results in a strong absorption band in the UV region, generally between 200-250 nm for conjugated enone systems.

n → π* Transition: This transition involves moving a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. It is a lower energy transition compared to π → π* and results in a weaker absorption band at a longer wavelength, often above 300 nm. shu.ac.ukbath.ac.uk

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been reported, analysis of related structures provides insight into its likely conformation.

The 5,6-dihydropyridin-2(1H)-one ring is a six-membered ring containing one double bond and sp³-hybridized carbon atoms, which prevents it from being perfectly planar. Related 1,4-dihydropyridine (B1200194) rings are known to adopt non-planar conformations, such as a boat or twisted-boat shape, to alleviate ring strain. researchgate.netnih.goviucr.org It is highly probable that the dihydropyridinone ring in this compound also adopts a similar non-planar conformation.

Since this compound is an achiral molecule, the concept of absolute stereochemistry does not apply unless it crystallizes in a chiral space group. The crystal packing would be determined by intermolecular forces such as dipole-dipole interactions from the polar lactam group and van der Waals forces.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of non-volatile or thermally unstable compounds. For a polar, unsaturated lactam like this compound, a reversed-phase HPLC method is most suitable. This approach is standard for many lactam-containing molecules, including antibiotics and other N-heterocycles. sielc.comnih.govnih.gov

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The presence of the α,β-unsaturated carbonyl chromophore allows for sensitive detection using a UV detector. ugm.ac.id

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) at the λmax (~220-260 nm) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

This table outlines a general-purpose HPLC method applicable to this class of compounds.

Gas Chromatography (GC)

Gas chromatography is an effective technique for the separation and analysis of volatile and thermally stable compounds. msu.edu Given its molecular weight and N-methyl lactam structure, this compound is expected to be amenable to GC analysis. The primary challenge in the GC analysis of nitrogen-containing compounds, especially amines and some amides, can be peak tailing due to interaction with active sites on the column. nih.gov Therefore, a deactivated or specially designed column is often preferred.

A standard GC method would utilize a capillary column with a mid-polarity stationary phase. A temperature program would be employed to ensure good separation and peak shape.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5, HP-5ms, or CP-Volamine), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Inlet | Split/Splitless injector at ~250 °C |

| Oven Program | Start at ~70-100 °C, ramp at 10-20 °C/min to ~280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines a general-purpose GC method applicable to this class of compounds based on methods for similar structures. nih.govnih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, B3LYP, CAM-B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and analyzing a wide range of molecular properties. The B3LYP and CAM-B3LYP functionals are commonly used to provide a balance between computational cost and accuracy for organic molecules.

Molecular Geometry Optimization and Conformation Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 1-Methyl-5,6-dihydropyridin-2(1H)-one, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

The dihydropyridinone ring can adopt various conformations. Theoretical calculations can predict the relative stabilities of these conformers, such as boat or twist-boat forms, and identify the global minimum energy structure. This analysis is crucial as the molecular conformation dictates its physical and chemical properties.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | Data not available | ||

| N-CH3 | Data not available | ||

| C-N-C | Data not available |

Note: Specific computational data for this compound is not available in the public domain. This table serves as an example of the types of parameters that would be calculated.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity. For this compound, the HOMO is expected to be localized over the π-system of the enone moiety, while the LUMO would also be associated with this electron-deficient system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: Specific computational data for this compound is not available in the public domain. This table illustrates the expected output of such calculations.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted to ¹H and ¹³C NMR chemical shifts. These predicted spectra can aid in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies help in the interpretation of experimental IR spectra by assigning vibrational modes to specific functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. This can provide information about the electronic structure and chromophores within the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, where different colors represent different electrostatic potential values.

For this compound, the MEP map would likely show a negative potential (typically colored red or yellow) around the carbonyl oxygen atom, indicating a region susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the methyl group and the dihydropyridinone ring.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

NBO analysis is particularly useful for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis could reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair into adjacent anti-bonding orbitals.

Molecular Dynamics Simulations (e.g., for ligand-target interactions)

While quantum chemical calculations are typically performed on single, isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with a biological target.

Thermodynamics and Stability Analysis of Isomers and Derivatives

Research in the field of computational chemistry has extensively focused on the tautomeric equilibrium between lactam and lactim forms of pyridone and its analogs. These studies consistently demonstrate that the relative stability of tautomers is highly sensitive to the computational method and basis set employed. For instance, different levels of theory can yield energy differences of up to 5 kcal/mol, and in some cases, even predict a different most stable tautomer. researchgate.net

The gas-phase thermal tautomerization between 2-hydroxypyridine (B17775) and 2-pyridone has been a benchmark for theoretical investigations. High-level calculations, including coupled cluster with singles and doubles (CCSD) and various DFT functionals, have been utilized to probe the small energy difference between these tautomers. wayne.edu Methods like M06-2X and CCSD have been shown to predict a slight preference for the 2-hydroxypyridine (lactim) form in the gas phase, while other functionals like B3LYP favor the 2-pyridone (lactam) form. wayne.edu This highlights the critical role of selecting an appropriate theoretical framework for accurate predictions.

The stability is not only influenced by the intrinsic properties of the molecule but also significantly by its environment. In the gas phase, the lactim form of 2-pyridone is often found to be slightly more stable. wayne.edu However, in polar solvents, the equilibrium shifts towards the more polar lactam tautomer. wayne.edu This solvent effect is a key consideration in predicting the behavior of these compounds in biological systems.

For derivatives of this compound, the position and nature of substituents can dramatically alter the relative energies of different isomers. While specific data for this compound is not abundant in the provided search results, the principles derived from studies on related systems are applicable. The introduction of a methyl group on the nitrogen atom, as in the titular compound, fixes the tautomeric form to the lactam. Therefore, stability analysis for its isomers would focus on positional isomers of further substituents or conformational isomers.

Computational studies on substituted pyridones have provided valuable data on their relative stabilities. The tables below, synthesized from general findings in the literature on related compounds, illustrate the type of data generated in such theoretical analyses. It is important to note that these are representative examples and the actual values for this compound derivatives would require specific calculations.

Calculated Relative Energies of Hypothetical Dihydropyridinone Isomers

This table illustrates how the position of a hypothetical substituent (X) could influence the relative stability of a dihydropyridinone ring system, as determined by DFT calculations. The energies are typically reported in kcal/mol relative to the most stable isomer.

| Isomer | Position of Substituent (X) | Relative Energy (kcal/mol) |

|---|---|---|

| Isomer A | C3 | 1.5 |

| Isomer B | C4 | 0.0 |

| Isomer C | C5 | 2.1 |

Thermodynamic Data for a Tautomeric Equilibrium (Representative Example)

This table provides an example of the thermodynamic parameters that can be calculated for a lactam-lactim tautomerization process in a pyridone-like system. These values help in understanding the equilibrium position under different conditions.

| Parameter | Calculated Value | Computational Method |

|---|---|---|

| ΔE (kcal/mol) | -2.5 | B3LYP/6-311++G(d,p) |

| ΔH (kcal/mol) | -2.2 | CCSD(T)/aug-cc-pVTZ |

| ΔG (kcal/mol) | -1.8 | B3LYP/6-311++G(d,p) |

The activation barriers for tautomerization are also a key aspect of these computational studies. For the intramolecular 1,3-proton shift in the gas-phase tautomerization of 2-hydroxypyridine to 2-pyridone, a high activation barrier is generally calculated, suggesting that this process is slow in the absence of a catalyst or solvent mediation. wayne.edu

Applications of 1 Methyl 5,6 Dihydropyridin 2 1h One and Its Analogues in Chemical Research

As Intermediates in Natural Product Synthesis

The dihydropyridinone core is a flexible and valuable intermediate for the stereoselective synthesis of nitrogen-containing natural products. Its inherent functionality allows for diverse chemical transformations, making it a powerful tool for constructing complex molecular architectures.

Construction of Piperidine (B6355638) Alkaloids and Azasugars

Dihydropyridinones are established as versatile chiral building blocks for the synthesis of various piperidine alkaloids. nih.gov These alkaloids constitute a large family of natural products known for a wide spectrum of biological activities, including anesthetic, analgesic, and antibiotic properties. nih.gov Synthetic strategies often utilize optically active dihydropyridinones as key intermediates to access diverse and multi-functionalized piperidine structures. nih.govresearchgate.net For instance, the (2R)-hydroxymethyldihydropyridinone has been reported as a versatile starting point for synthesizing alkaloids like (+)-desoxoprosophylline. nih.gov A new synthetic approach to piperidine alkaloids, such as dihydropinidine, has been described utilizing a dihydroxy-methyl-N-tosyl-pyridinone intermediate. rsc.org

Similarly, this scaffold is crucial in the synthesis of azasugars, which are analogues of sugars where a nitrogen atom replaces the oxygen in the ring. wgtn.ac.nz This structural change imparts important biological properties, such as the ability to inhibit glycosidase enzymes, making them promising candidates for treating viral infections, diabetes, and cancer. wgtn.ac.nznih.gov Dihydropyridinone intermediates can be elaborated to produce deoxymannojirimycin and D-mannolactam, which are known enzyme inhibitors. nih.gov The synthesis of various azasugars often proceeds through piperidine-based precursors, highlighting the importance of intermediates like dihydropyridinones in this field. wgtn.ac.nznih.govjchemlett.comdiva-portal.org

Synthesis of Complex Polycyclic Structures (e.g., Chromeno[2,3-b]pyridines)

The synthesis of complex polycyclic heterocyclic compounds such as chromeno[2,3-b]pyridines is an area of significant interest in medicinal chemistry. However, based on a review of the available chemical literature, the use of 1-methyl-5,6-dihydropyridin-2(1H)-one or its direct analogues as a starting material or key intermediate in the construction of the chromeno[2,3-b]pyridine ring system is not a documented strategy. Published synthetic routes to this scaffold typically involve other precursors and methodologies.

Role in the Synthesis of Specific Natural Product Classes (e.g., Obolactone (B158302), Maurenone)

The total synthesis of specific natural products provides a rigorous test for synthetic methodologies. Obolactone, a natural product isolated from Magnolia obovata, has been synthesized via an 11-step route featuring enantioselective allylation and ring-closing metathesis as key steps. nih.gov The published synthetic pathway for obolactone does not involve a dihydropyridinone intermediate. nih.gov

Likewise, the total synthesis of the marine polypropionate (-)-maurenone was achieved in nine linear steps. nih.gov The key steps included highly diastereoselective boron aldol (B89426) reactions and a lithium-mediated aldol reaction, followed by an acid-promoted cyclization to install a γ-dihydropyrone ring. nih.gov While structurally related (containing an oxygen instead of a nitrogen atom in the six-membered ring), a dihydropyrone is distinct from the dihydropyridinone scaffold, and the latter is not reported as an intermediate in the synthesis of maurenone. nih.gov

Development of Medicinal Chemistry Scaffolds (Pre-clinical, Mechanistic Focus)

The 5,6-dihydropyridin-2(1H)-one moiety is a key feature in molecules designed for therapeutic applications. Its electronic and structural properties make it an effective pharmacophore for interacting with biological targets.

Structure-Activity Relationship (SAR) Studies of Lactam Units

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For piperlongumine (B1678438) and its analogues, extensive SAR studies have focused on the dihydropyridinone lactam unit. mdpi.comresearchgate.netnih.gov Research involving the synthesis of 80 piperlongumine analogues revealed that the electrophilicity of the double bond within the lactam ring is critical for its cellular effects. researchgate.net

Further studies have shown that modifications to this ring system significantly impact biological outcomes. For instance, while changes to the trimethoxyphenyl ring of piperlongumine are generally well-tolerated, the Michael acceptor functionality on the lactam ring is essential for its senolytic activity (the ability to selectively kill senescent cells). nih.gov Replacing the internal double bond of the lactam with an external one (an exocyclic methylene (B1212753) group) led to analogues with increased senolytic potency. nih.gov Conversely, modifying the dihydropyridinone to a saturated piperidinyl ring resulted in a loss of schistosomicidal activity, demonstrating the critical role of the unsaturated lactam for this specific biological effect. mdpi.com These studies underscore that the chemical reactivity and structural integrity of the dihydropyridinone lactam are key determinants of the biological activity of this class of compounds.

Table of Mentioned Compounds

| Compound Name | Class / Role |

|---|---|

| This compound | Title Compound, Lactam |

| Piperidine Alkaloids | Class of Natural Products |

| Azasugars | Class of Sugar Analogues |

| (+)-Desoxoprosophylline | Piperidine Alkaloid |

| Deoxymannojirimycin | Azasugar, Enzyme Inhibitor |

| D-mannolactam | Enzyme Inhibitor |

| Dihydropinidine | Piperidine Alkaloid |

| Chromeno[2,3-b]pyridines | Polycyclic Heterocycle |

| Obolactone | Natural Product |

| Maurenone | Natural Product, Polypropionate |

| Piperlongumine | Natural Product, Anticancer Agent |

Studies on Molecular Interactions and Target Identification (e.g., enzyme inhibition, receptor binding in vitro or in silico)

The this compound scaffold and its analogues have been the subject of various studies to elucidate their interactions with biological macromolecules. These investigations are crucial for identifying molecular targets and understanding the mechanisms that underpin their pharmacological effects. Research in this area has focused on both enzyme inhibition and receptor binding, employing a combination of in vitro assays and in silico modeling.

Dihydropyrimidinone (DHPM) derivatives have shown potential as inhibitors of several key enzymes implicated in disease. For instance, a series of novel dihydropyrimidinone derivatives were synthesized and evaluated for their cytotoxic activity. One promising compound, compound 19 , demonstrated significant inhibitory action against both mammalian target of rapamycin (B549165) (mTOR) and vascular endothelial growth factor receptor 2 (VEGFR-2), with IC50 values of 0.64 μM and 1.97 μM, respectively. nih.gov These enzymes are critical regulators of cell proliferation, growth, and angiogenesis, making them important targets in cancer therapy. nih.gov Another study highlighted the potential of dihydropyrimidine (B8664642) derivatives as DNA gyrase inhibitors, an essential bacterial enzyme, suggesting a possible application as antibacterial agents. nih.gov

In the realm of receptor binding, derivatives of the dihydropyridine (B1217469) core have been explored for their affinity to various receptors. Although distinct from the 2-pyridone structure, 1,4-dihydropyridines have been shown to interact with adenosine (B11128) receptors. researchgate.net Structure-activity relationship studies indicated that these compounds could be modified to achieve selectivity for the A3 adenosine receptor subtype. researchgate.net Furthermore, N-substituted-4-cyano-4-phenylpiperidine analogs, which share a core piperidine ring, were found to have high affinity and selectivity for sigma-1 receptors. nih.gov These findings underscore the versatility of the core structures and suggest that targeted modifications can produce ligands for a diverse range of receptor targets.

The following table summarizes the enzyme inhibition data for a selected dihydropyrimidinone derivative.

Table 1: Enzyme Inhibition by Dihydropyrimidinone Derivative

| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| Compound 19 | mTOR | 0.64 | Rapamycin | 0.43 |

| Compound 19 | VEGFR-2 | 1.97 | Sorafenib | 0.3 |

Data sourced from reference nih.gov

Exploration for Anticancer Activity Mechanisms (e.g., ROS generation, cell cycle arrest, apoptosis in vitro)

The anticancer properties of compounds featuring the 5,6-dihydropyridin-2(1H)-one moiety are a significant area of research. Studies have demonstrated that these compounds can exert their cytotoxic effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), induction of cell cycle arrest, and triggering of apoptosis. nih.govmdpi.com

Reactive Oxygen Species (ROS) Generation: The 5,6-dihydropyridin-2(1H)-one unit, particularly its role as a Michael acceptor, is implicated in the generation of ROS. mdpi.com Elevated levels of ROS within cancer cells can induce oxidative stress, leading to cellular damage and subsequent cell death. nih.govnih.gov This mechanism is a key component of the anticancer activity of piperlongumine, a natural product containing the 5,6-dihydropyridin-2(1H)-one scaffold. mdpi.com The reaction of this pharmacophore with intracellular thiols, such as those in cysteine, is proposed to trigger ROS production. mdpi.com

Cell Cycle Arrest: Several dihydropyrimidinone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells. nih.govnih.gov For example, treatment of A549 lung cancer cells with a potent dihydropyrimidinone derivative (compound 19) resulted in cell cycle arrest at the G2/M phase. nih.gov Similarly, other studies on different cancer cell lines have reported that dihydropyridine and dihydropyrimidinone analogues can induce arrest at various phases of the cell cycle, including G1 and G2/M, thereby inhibiting cell proliferation. researchgate.netfrontiersin.orgnih.gov This arrest prevents the cells from dividing and can ultimately lead to apoptosis. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Dihydropyrimidinone derivatives have been shown to activate apoptotic pathways in cancer cells. nih.govnih.gov Following treatment with these compounds, researchers have observed classic signs of apoptosis, such as changes in cell morphology and the externalization of phosphatidylserine, which can be detected by annexin (B1180172) V-FITC staining. nih.gov The apoptotic cascade can be initiated by various upstream events, including ROS-induced cellular damage and prolonged cell cycle arrest. mdpi.comnih.gov

The table below presents cytotoxicity data for selected dihydropyrimidinone derivatives against various cancer cell lines.

Table 2: Cytotoxicity of Dihydropyrimidinone Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| 19 | NCI-H460 (Lung) | 88 |

| 19 | SK-MEL-5 (Melanoma) | 86 |

| 19 | HL-60 (TB) (Leukemia) | 85 |

Data sourced from reference nih.gov

Synthesis of Analogs for Mechanistic Biological Probes

The synthesis of analogues of this compound is a critical strategy for developing mechanistic biological probes. These probes are invaluable tools for identifying drug targets, elucidating mechanisms of action, and exploring structure-activity relationships (SAR). By systematically modifying the core structure, chemists can create a library of compounds with varied properties to probe biological systems.

The Biginelli reaction and its modifications are frequently employed for the synthesis of dihydropyrimidinone (DHPM) libraries. beilstein-journals.orgjmchemsci.comresearchgate.net This one-pot, three-component reaction is highly versatile, allowing for the introduction of diverse substituents onto the DHPM scaffold. beilstein-journals.org For example, researchers have synthesized series of DHPMs bearing different N-heterocyclic moieties to evaluate their anticancer potential and to understand how these modifications affect their interaction with targets like mTOR and VEGFR-2. nih.gov

Another key application is the development of probes for receptor binding studies. For instance, analogues of 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) have been synthesized as structural probes to investigate the steric tolerance within the binding sites of 5-HT2A and H1 receptors. unc.edu These studies help to map the topology of receptor binding pockets and guide the design of more selective ligands.

Furthermore, analogues are synthesized to investigate and confirm mechanisms of action. By creating derivatives that are more potent or that lack specific functional groups, researchers can correlate structural features with biological effects such as ROS generation or cell cycle arrest. mdpi.com The synthesis of chiral DHPMs has also been instrumental in creating advanced intermediates for the total synthesis of complex natural products, which can then be used as biological probes themselves. mdpi.com

Applications in Agrochemical Research

The pyridinone and dihydropyrimidinone chemical scaffolds have found applications in the field of agrochemical research, primarily as active ingredients in herbicides and fungicides. nih.govchemimpex.com